molecular formula C6H12FNO3S B2917048 4-(Hydroxymethyl)piperidine-1-sulfonyl fluoride CAS No. 1839621-68-9

4-(Hydroxymethyl)piperidine-1-sulfonyl fluoride

Cat. No.: B2917048
CAS No.: 1839621-68-9
M. Wt: 197.22
InChI Key: DUVPWHPUQQNDGR-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)piperidine-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H12FNO3S and a molecular weight of 197.23 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both hydroxymethyl and sulfonyl fluoride functional groups

Preparation Methods

The synthesis of 4-(Hydroxymethyl)piperidine-1-sulfonyl fluoride typically involves the reaction of piperidine derivatives with sulfonyl fluoride reagents under controlled conditions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

4-(Hydroxymethyl)piperidine-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Hydroxymethyl)piperidine-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonyl fluoride groups.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)piperidine-1-sulfonyl fluoride involves its interaction with molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making the compound useful as a tool in biochemical research .

Comparison with Similar Compounds

4-(Hydroxymethyl)piperidine-1-sulfonyl fluoride can be compared with other piperidine derivatives and sulfonyl fluoride compounds. Similar compounds include:

The uniqueness of this compound lies in its combination of hydroxymethyl and sulfonyl fluoride groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

4-(hydroxymethyl)piperidine-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO3S/c7-12(10,11)8-3-1-6(5-9)2-4-8/h6,9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVPWHPUQQNDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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